

Spectroscopic Profile of Pigment Red 264: A Technical Guide

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Compound of Interest

Compound Name: *Pigment Red 264*

Cat. No.: *B1384101*

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Introduction

Pigment Red 264 (C.I. 561300; CAS 88949-33-1), a high-performance diketopyrrolopyrrole (DPP) pigment, is renowned for its vibrant bluish-red shade, exceptional lightfastness, and thermal stability.^[1] Its molecular formula is C₃₀H₂₀N₂O₂.^[1] These properties make it a valuable colorant in demanding applications such as automotive coatings and high-end plastics.^[2] Beyond its industrial use, the unique photophysical characteristics of the DPP core have drawn significant interest in the fields of organic electronics and materials science. This guide provides a comprehensive overview of the spectroscopic data for **Pigment Red 264**, focusing on UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The insolubility of this pigment necessitates the use of solid-state analytical techniques for its characterization.

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

Due to its insolubility, the UV-Vis spectroscopic analysis of **Pigment Red 264** is typically performed on solid samples using diffuse reflectance spectroscopy. The electronic absorption spectrum is characterized by strong absorption in the visible region, which is responsible for its intense red color.^[3] The core of **Pigment Red 264** is the diketopyrrolopyrrole (DPP) structure,

a conjugated system that acts as the primary chromophore.[3] Intermolecular interactions in the solid state can influence the absorption spectra of DPP pigments.[3]

While specific quantitative data for **Pigment Red 264** is not readily available in the public domain, studies on similar DPP pigments in the solid state (thin films) show a pronounced bathochromic (red) shift of about 50 nm compared to their spectra in solution, with strong absorption bands appearing between 500 and 650 nm.[4]

Table 1: UV-Vis Spectroscopic Data (Analogous DPP Pigments)

Spectroscopic Parameter	Wavelength (λ_{max})	Notes
Absorption Maximum	~500 - 650 nm	Based on data for similar solid-state DPP pigments.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in **Pigment Red 264**. The analysis is typically carried out on the solid powder using an Attenuated Total Reflectance (ATR) accessory. The Infrared and Raman Users Group (IRUG) spectral database contains an entry for **Pigment Red 264** (IOD00263), confirming the availability of reference spectra.[5] Another database lists an ATR-FTIR spectrum for "Ruby DPP TR, PR 264".[6]

Table 2: Characteristic FTIR Peaks for **Pigment Red 264**

Wavenumber (cm ⁻¹)	Assignment (Tentative)
~3100 - 3000	C-H stretching (aromatic)
~1650	C=O stretching (lactam)
~1590	C=C stretching (aromatic)
~1400	C-N stretching
Below 1000	C-H out-of-plane bending (aromatic)

Note: This table is a representation of expected peaks based on the structure of DPP pigments. Specific peak positions and intensities can be found in the referenced databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The insolubility of **Pigment Red 264** in common NMR solvents makes traditional solution-state NMR analysis impractical. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is the most suitable technique for the structural elucidation of this pigment in its native powder form.[7] This method provides information about the different carbon environments within the molecule, such as aromatic, olefinic, and carbonyl carbons.

While specific ¹³C NMR chemical shift data for **Pigment Red 264** is not publicly available, analysis of closely related, soluble DPP derivatives provides insight into the expected chemical shift regions. For instance, ¹³C NMR spectra of N-alkylated DPP derivatives show characteristic signals for the lactam carbonyl carbons around 161 ppm, with aromatic and olefinic carbons appearing in the 125-142 ppm range.[8]

Table 3: Expected ¹³C NMR Chemical Shift Ranges for **Pigment Red 264** (Based on Analogous Structures)

Carbon Type	Chemical Shift Range (ppm)
Carbonyl (C=O)	~160 - 165
Aromatic/Olefinic (C=C)	~125 - 145

Note: These are estimated ranges based on data from soluble DPP derivatives.^[8] Actual values for solid-state Pigment Red 264 may vary.

Experimental Protocols

UV-Vis Diffuse Reflectance Spectroscopy

- **Sample Preparation:** The powdered **Pigment Red 264** is used directly. The sample is placed in a sample holder with a quartz window.
- **Instrumentation:** A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is used.
- **Data Acquisition:** A baseline spectrum is recorded using a high-reflectance standard (e.g., BaSO₄ or a calibrated white tile). The spectrum of the pigment is then recorded over the desired wavelength range (typically 200-800 nm).
- **Data Processing:** The reflectance data (R) is converted to absorbance or Kubelka-Munk units (F(R)) for analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- **Sample Preparation:** A small amount of the powdered **Pigment Red 264** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** A standard FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The pigment sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is common.^[9]

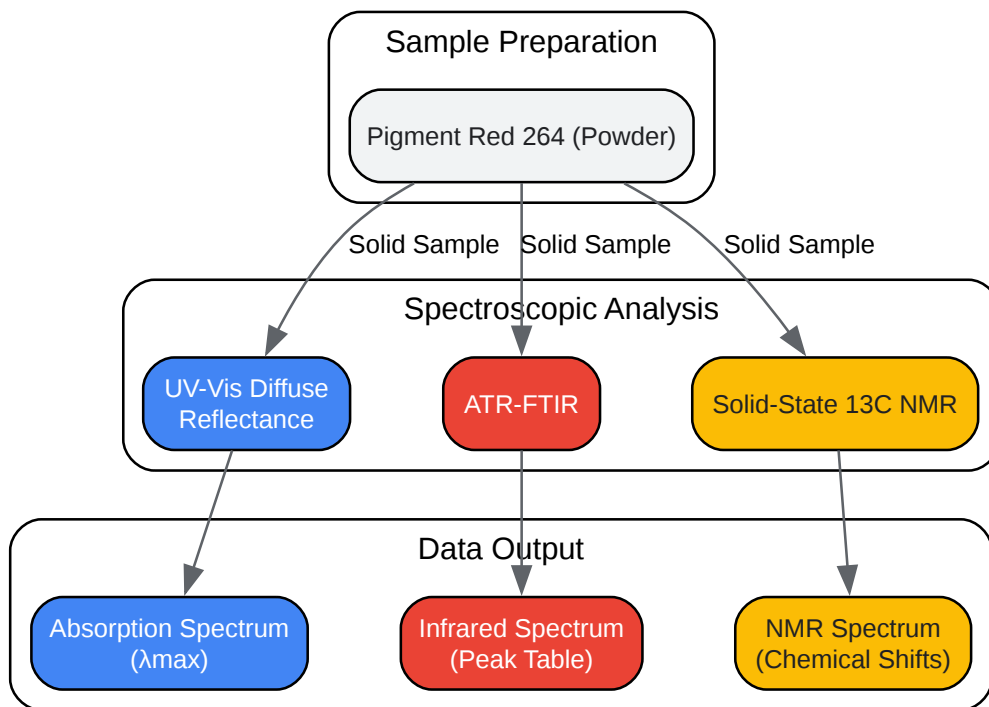
- Data Processing: The resulting spectrum is typically presented as absorbance versus wavenumber (cm^{-1}).

Solid-State ^{13}C CP/MAS NMR Spectroscopy

- Sample Preparation: The powdered **Pigment Red 264** is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).
- Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning probe.
- Data Acquisition: The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions. A cross-polarization (CP) pulse sequence is used to enhance the signal of the low-abundance ^{13}C nuclei by transferring magnetization from the abundant ^1H nuclei.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the ^{13}C NMR spectrum. Chemical shifts are referenced to a standard, such as adamantane or glycine.

Visualization of Spectroscopic Workflow

General Workflow for Spectroscopic Analysis of Pigment Red 264



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Caption: General workflow for the spectroscopic analysis of **Pigment Red 264**.

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References

- 1. nbino.com [nbino.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. Pigment Red 264 | 88949-33-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectral Database Index | IRUG [irug.org]
- 6. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
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